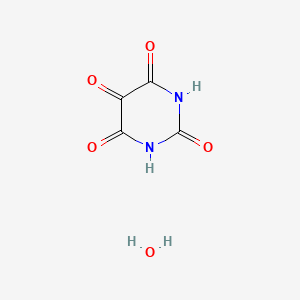

Alloxan monohydrate

Beschreibung

Alloxan is a natural product found in Euglena gracilis with data available.

Acidic compound formed by oxidation of URIC ACID. It is isolated as an efflorescent crystalline hydrate.

See also: ... View More ...

Eigenschaften

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXMTJRUNLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074859 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Alloxan monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2244-11-3 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alloxan Monohydrate: A Technical Guide to the Mechanism of Pancreatic Beta-Cell Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan monohydrate is a well-established diabetogenic agent extensively utilized in preclinical research to induce a model of type 1 diabetes mellitus. Its selective toxicity towards pancreatic beta-cells provides a valuable tool for investigating diabetes pathophysiology and evaluating novel therapeutic interventions. This technical guide offers an in-depth exploration of the core mechanisms underlying alloxan-induced beta-cell destruction. Key aspects covered include its selective uptake via GLUT2 transporters, the generation of reactive oxygen species through redox cycling, the inhibition of critical enzymes such as glucokinase, and the subsequent induction of cellular damage pathways leading to necrosis. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to support researchers in the field of diabetes and metabolic diseases.

Introduction

Alloxan, a derivative of urea, is a potent and selective cytotoxic agent for pancreatic beta-cells.[1] Its ability to induce rapid and specific necrosis of these insulin-producing cells has made it an invaluable tool for creating animal models of insulin-dependent diabetes mellitus.[2][3] Understanding the precise molecular mechanisms of alloxan's action is crucial for the consistent and effective use of this model in diabetes research and for the development of potential protective strategies against beta-cell damage. The toxicity of alloxan is a multi-faceted process initiated by its structural similarity to glucose, which facilitates its preferential accumulation in beta-cells.[2] This guide will dissect the sequential and interconnected events that culminate in beta-cell death.

The Core Mechanism of Alloxan-Induced Beta-Cell Toxicity

The diabetogenic action of alloxan is primarily attributed to its ability to induce severe oxidative stress and disrupt critical cellular functions within the pancreatic beta-cells.[4] The process can be broken down into several key stages: selective uptake, generation of reactive oxygen species (ROS), inhibition of key enzymes, and induction of cell death pathways.

Selective Uptake via GLUT2 Transporter

The selective toxicity of alloxan towards pancreatic beta-cells is fundamentally linked to its efficient uptake by the low-affinity glucose transporter, GLUT2.[3][5] Alloxan's molecular shape mimics that of glucose, allowing it to be transported into the beta-cell cytoplasm.[6] This selective accumulation is a critical initiating event, as cells lacking or expressing low levels of GLUT2 are resistant to alloxan's toxic effects.[3][6] It is noteworthy that while rodent beta-cells predominantly express GLUT2, in human beta-cells, GLUT1 and GLUT3 are more abundant, which may have implications for the direct translation of alloxan-based studies to human pathophysiology.[7]

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

Once inside the beta-cell, alloxan engages in a redox cycle, a key process in its toxic mechanism.[5] In the presence of intracellular reducing agents, particularly glutathione (GSH), alloxan is reduced to its unstable product, dialuric acid.[5][8] Dialuric acid then undergoes rapid auto-oxidation, converting back to alloxan and, in the process, generating superoxide radicals (O₂⁻).[2][9]

This cyclic reaction between alloxan and dialuric acid establishes a continuous production of superoxide radicals.[9] These radicals are then dismutated, either spontaneously or by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[9][10] In the presence of transition metals like iron, H₂O₂ can be further converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[5][11]

Pancreatic islets have an inherently low antioxidant defense capacity, making them particularly vulnerable to the damaging effects of these ROS.[5][12] The overwhelming oxidative stress leads to lipid peroxidation, protein damage, and DNA fragmentation, ultimately compromising cellular integrity.[1]

Inhibition of Glucokinase

In addition to inducing oxidative stress, alloxan directly inhibits glucokinase, the enzyme that acts as the primary glucose sensor in pancreatic beta-cells.[13][14] Glucokinase is responsible for phosphorylating glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By inhibiting this enzyme, alloxan disrupts glucose metabolism and impairs glucose-stimulated insulin secretion.[15][16]

The mechanism of inhibition involves the interaction of alloxan with sulfhydryl (-SH) groups within the sugar-binding site of the glucokinase enzyme, leading to its inactivation.[16] This inhibition is competitive and can be protected against by high concentrations of glucose and mannose.[13][14] The half-maximal inhibitory concentration of alloxan for glucokinase is approximately 5 µmol/L.[14][15]

DNA Fragmentation and Cell Necrosis

The culmination of overwhelming oxidative stress is significant damage to cellular macromolecules, most critically, DNA.[17] Both alloxan and its downstream product, H₂O₂, have been shown to induce DNA strand breaks in pancreatic islets.[18][19] This DNA damage, coupled with the disruption of intracellular calcium homeostasis and mitochondrial dysfunction, triggers pathways leading to beta-cell death, primarily through necrosis.[1][20] The rapid destruction of beta-cells leads to a profound insulin deficiency, resulting in the hyperglycemic state characteristic of "alloxan diabetes".[5]

Quantitative Data on Alloxan Toxicity

The following tables summarize key quantitative data from various studies on alloxan-induced beta-cell toxicity.

Table 1: In Vitro Alloxan Concentrations and Effects

| Parameter | Concentration | Observation | Source(s) |

| Glucokinase Inhibition (Half-maximal) | ~2-5 µM | Inactivation of partially purified glucokinase. | [13][14][15] |

| H₂O₂ Generation & DNA Fragmentation | 0.1 mM - 1 mM | Evident H₂O₂ generation and DNA fragmentation in isolated islets. | [17][19] |

| Beta-Cell Toxicity (in vitro) | 2 mM | ~2-fold increase in DNA fragmentation and 65% inhibition of glucose-stimulated insulin secretion in HIT-T15 cells. | [21] |

Table 2: In Vivo Alloxan Dosages for Diabetes Induction in Rodents

| Animal Model | Route of Administration | Effective Dosage Range | Key Outcomes | Source(s) |

| Mouse (Kunming) | Tail Vein Injection | 75-100 mg/kg | Blood glucose > 200 mg/dL after 72 hours. | [4] |

| Rat (Sprague-Dawley) | Intravenous | 60 mg/kg | Effective diabetes induction. | [4] |

| Rat (Wistar) | Intraperitoneal | 150 mg/kg | 100% of animals became diabetic with no mortality. | [22][23] |

| Rat | Intravenous | 40 mg/kg | Significant reduction in the number of beta-cells after 10 days. | [24] |

Table 3: Cellular Changes Post-Alloxan Administration in Rats

| Parameter | Observation | Time Point | Source(s) |

| Beta-Cell Area | ~70% reduction | Not specified | [24] |

| Beta-Cell Number | Significant reduction | 10 days | [24] |

| Delta-Cell Number | Significant increase | 10 days | [24] |

Experimental Protocols

This section provides a generalized protocol for the induction of diabetes in rodents using alloxan, based on methodologies cited in the literature.

Induction of Diabetes in Rats using Alloxan

Objective: To induce a state of insulin-dependent diabetes mellitus in Wistar rats for experimental studies.

Materials:

-

This compound

-

Sterile 0.9% saline solution, chilled

-

Wistar rats (male, ~200-250g)

-

Glucometer and test strips

-

Syringes and needles for injection

-

Animal balance

Methodology:

-

Animal Preparation: House the rats under standard laboratory conditions. For 24-30 hours prior to alloxan administration, fast the animals but provide water ad libitum.[4][23] Fasting enhances the sensitivity of beta-cells to alloxan.[4]

-

Alloxan Solution Preparation: Immediately before use, prepare a fresh solution of this compound in chilled sterile 0.9% saline. Alloxan is unstable in aqueous solutions. A typical concentration is 1.5% (e.g., 15 mg/mL).[4][23] Protect the solution from light.

-

Administration: Weigh the fasted rats and calculate the required dose. A commonly effective dose is 150 mg/kg body weight.[23] Administer the freshly prepared alloxan solution via a single intraperitoneal injection.[22]

-

Post-Injection Care: Immediately after the injection, provide the animals with free access to food. To prevent potentially fatal hypoglycemia that can occur 6-8 hours post-injection due to a massive release of insulin from the damaged beta-cells, it is crucial to provide a 5-10% glucose solution in their drinking water for the next 24 hours.[4]

-

Confirmation of Diabetes: Monitor blood glucose levels at 72 hours post-injection and subsequently. Blood is typically collected from the tail vein. A stable fasting blood glucose level exceeding 200-250 mg/dL is considered indicative of successful diabetes induction.[4]

Conclusion

The mechanism of this compound-induced pancreatic beta-cell toxicity is a well-defined process that serves as a cornerstone for experimental diabetes research. The selective uptake via the GLUT2 transporter, followed by a cascade of ROS generation through redox cycling, leads to profound oxidative stress. This, combined with the direct inhibition of glucokinase, disrupts cellular function and integrity, culminating in DNA damage and necrotic cell death. The reliability of this method, as evidenced by the quantitative data and established protocols, ensures its continued relevance for scientists and drug development professionals. A thorough understanding of these core mechanisms is paramount for the successful application of the alloxan-induced diabetes model and the accurate interpretation of the resulting data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 5. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GLUT2 (SLC2A2) is not the principal glucose transporter in human pancreatic beta cells: implications for understanding genetic association signals at this locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of oxygen concentration on redox cycling of alloxan and dialuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determinants of the selective toxicity of alloxan to the pancreatic B cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Glucokinase in pancreatic B-cells and its inhibition by alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucokinase in pancreatic B-cells and its inhibition by alloxan. | Semantic Scholar [semanticscholar.org]

- 16. Inhibition of glucokinase by alloxan through interaction with SH groups in the sugar-binding site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Streptozocin- and alloxan-induced H2O2 generation and DNA fragmentation in pancreatic islets. H2O2 as mediator for DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

The Vicious Cycle: Reactive Oxygen Species as a Linchpin in Alloxan-Induced Diabetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan-induced diabetes is a cornerstone model in preclinical diabetes research, offering a robust platform to investigate the pathophysiology of insulin-dependent diabetes mellitus and to screen potential therapeutic agents. Central to the diabetogenic action of alloxan is the generation of reactive oxygen species (ROS), which orchestrate a cascade of events culminating in the selective destruction of pancreatic β-cells. This technical guide provides a comprehensive examination of the integral role of ROS in the pathogenesis of alloxan-induced diabetes. We delve into the molecular mechanisms of ROS production, the intricate signaling pathways activated by oxidative stress, and the consequent cellular damage. This guide also presents a compilation of quantitative data on key oxidative stress markers and antioxidant enzymes, alongside detailed experimental protocols for their measurement. Furthermore, we provide visualizations of the critical signaling and experimental workflows using the DOT language for Graphviz, offering a clear and concise overview for researchers in the field.

Introduction: Alloxan as a Tool to Model Diabetes

Alloxan, a pyrimidine derivative, is widely utilized to induce experimental diabetes that mimics type 1 diabetes in laboratory animals. Its diabetogenic effect stems from its selective toxicity towards pancreatic β-cells, the primary insulin-producing cells in the body.[1] The cytotoxic action of alloxan is not direct but is mediated through a complex series of events initiated by the generation of ROS.[2] Understanding the nuanced role of ROS in this model is paramount for interpreting experimental outcomes and for the development of novel therapeutic strategies targeting oxidative stress in diabetes.

The Genesis of Reactive Oxygen Species in Alloxan-Induced Diabetes

The journey of alloxan from a chemical entity to a potent diabetogenic agent begins with its structural similarity to glucose, which facilitates its uptake into pancreatic β-cells via the GLUT2 glucose transporter.[3] Once inside the β-cell, alloxan engages in a redox cycling process with its reduction product, dialuric acid, leading to the rampant production of ROS.[4]

This cyclical reaction, fueled by intracellular reducing agents such as glutathione (GSH), generates a cascade of highly reactive molecules:

-

Superoxide Radicals (O₂⁻): The initial ROS formed in the redox cycle.

-

Hydrogen Peroxide (H₂O₂): Generated through the dismutation of superoxide radicals.

-

Hydroxyl Radicals (•OH): The most potent and damaging ROS, formed from hydrogen peroxide via the iron-catalyzed Fenton reaction.[4]

The pancreatic β-cells are particularly vulnerable to this onslaught of ROS due to their inherently low levels of antioxidant defense enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3] This imbalance between pro-oxidant generation and antioxidant defense creates a state of severe oxidative stress, which is the primary driver of β-cell destruction.

References

- 1. Further prove on oxidative stress in alloxan diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Silymarin increases antioxidant enzymes in alloxan-induced diabetes in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidants, NFkappaB activation, and diabetogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxan Monohydrate: A Technical Guide for the Induction of Experimental Diabetes

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of alloxan monohydrate for inducing experimental diabetes in laboratory animals. It covers the mechanism of action, detailed experimental protocols, critical dosage considerations, and key biochemical markers, presenting a comprehensive resource for establishing a reliable and reproducible animal model of insulin-dependent diabetes.

Core Mechanism of Action: Selective Beta-Cell Cytotoxicity

Alloxan, a pyrimidine derivative, induces diabetes by exerting selective cytotoxic effects on the insulin-producing beta cells of the pancreatic islets.[1] Its structural similarity to glucose allows it to be preferentially transported into beta cells via the GLUT2 glucose transporter.[1][2][3] Once inside, alloxan and its reduction product, dialuric acid, engage in a redox cycle that generates a surge of reactive oxygen species (ROS), including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[2][4][5]

Pancreatic beta cells are particularly vulnerable to this assault due to their inherently low antioxidant defense capacity.[2] The resulting oxidative stress leads to several downstream events:

-

Inhibition of Glucokinase: Alloxan acts as a thiol reagent, inhibiting the glucose sensor enzyme glucokinase, which impairs glucose-induced insulin secretion.[1][2]

-

Calcium Homeostasis Disruption: A massive increase in cytosolic calcium concentration is triggered, further disrupting cell function and contributing to cell death.[1][5][6]

-

Macromolecular Damage: The generated ROS cause fragmentation of DNA and damage to other essential macromolecules, culminating in the necrotic destruction of the beta cells.[2][5]

This rapid destruction of beta cells leads to a profound insulin deficiency, resulting in the diabetic state.[3]

Caption: Signaling pathway of alloxan-induced beta-cell destruction.

Experimental Protocols for Diabetes Induction

Establishing a successful alloxan-induced diabetes model requires careful attention to the protocol, from animal preparation to post-injection care.

Detailed Methodology

-

Animal Selection and Acclimatization:

-

Species: Wistar or Sprague-Dawley rats and various mouse strains are commonly used.[3][4][7] Note that guinea pigs are resistant to alloxan.[4]

-

Age/Weight: Younger animals may be more resistant; rats aged 7-9 weeks have been shown to be highly susceptible.[8] For mice, weights of 25-30g are common.[9]

-

Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

-

-

Animal Preparation:

-

Fasting: Fast the animals for 12-24 hours prior to alloxan injection.[4][7] Fasting enhances the sensitivity of beta cells to alloxan's toxic effects.[4] A 30-hour fast has been proposed to increase induction efficacy.[7] Provide free access to water during the fasting period.

-

Baseline Measurements: Record the body weight and baseline blood glucose levels of each animal before injection.

-

-

This compound Solution Preparation:

-

Fresh Preparation: Alloxan is unstable in aqueous solutions, with a half-life of about 1.5 minutes.[4][10][11] Therefore, the solution must be prepared immediately before administration.

-

Solvent: Dissolve this compound in cold (4°C), sterile 0.9% sodium chloride (normal saline).[4][12]

-

Concentration: Prepare a concentration that allows for an appropriate injection volume (e.g., 1 mL per 100g of body weight for rats).[7]

-

-

Administration:

-

Route: The most common routes are intravenous (IV) and intraperitoneal (IP).[7][10] IP and subcutaneous doses are typically two to three times higher than IV doses.[7]

-

Dosage: The diabetogenic dose of alloxan is narrow and varies significantly by species, strain, and route of administration (see Table 1).

-

-

Post-Induction Management:

-

Hypoglycemia Prevention: Alloxan induces a triphasic blood glucose response: an initial hyperglycemic spike (first ~2 hours), followed by a period of severe, often fatal, hypoglycemia (4-8 hours post-injection) due to massive insulin release from the dying beta cells.

-

Glucose Supplementation: To prevent mortality, provide animals with a 5-10% glucose solution or 25% glucose water to drink for the next 24 hours, starting approximately 6 hours after alloxan injection.[4]

-

-

Confirmation of Diabetes:

-

Monitoring: Measure blood glucose levels at 24, 48, and 72 hours post-injection.[8][9]

-

Stable Hyperglycemia: A stable diabetic state is typically confirmed 48-72 hours after administration.[4][8]

-

Criteria: Animals with fasting blood glucose levels consistently above 200 mg/dL (11.1 mmol/L) are generally considered diabetic.[4] Some studies use a lower cutoff of >126 mg/dL.[8] For long-term studies, sustained hyperglycemia (>16.7 mmol/L) over two weeks is a robust confirmation.[4]

-

Caption: Standard experimental workflow for inducing diabetes with alloxan.

Data Presentation: Dosages and Biomarkers

Quantitative data is critical for standardizing the alloxan model. The following tables summarize key parameters.

Table 1: Recommended Dosage of this compound for Diabetes Induction

| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Key Remarks |

|---|---|---|---|

| Rats (Sprague-Dawley, Wistar) | Intravenous (IV) | 40 - 65 | Lower dose required due to direct entry into circulation.[4][7] |

| Intraperitoneal (IP) | 120 - 200 | 150 mg/kg is a widely reported effective dose.[3][7][11] Doses >180 mg/kg are associated with high mortality.[3][12] | |

| Mice (Kunming, Albino) | Intravenous (IV) | 30 - 100 | Species and strain-dependent; Kunming mice may require 75-100 mg/kg.[4] |

| | Intraperitoneal (IP) | 150 - 200 | A dose of 200 mg/kg was found to be optimal but still resulted in 50% mortality.[9] |

Table 2: Typical Timeline and Blood Glucose Response Post-Alloxan Injection

| Time Point | Physiological State | Expected Blood Glucose Level |

|---|---|---|

| 0 - 2 hours | Initial Hyperglycemia | Transiently elevated |

| 4 - 8 hours | Acute Hypoglycemia | Dangerously low; high risk of mortality |

| 24 hours | Developing Hyperglycemia | Rising significantly |

| 48 - 72 hours | Established Diabetes | Stably elevated (>200 mg/dL)[4] |

| > 1 week | Chronic Diabetes / Reversion | Sustained hyperglycemia or, with low doses, potential return to normoglycemia.[7][11] |

Table 3: Key Biochemical Markers in Alloxan-Induced Diabetic Models

| Marker | Expected Change | Example Values (Control vs. Alloxan-Diabetic) |

|---|---|---|

| Glycemic Control | ||

| Fasting Blood Glucose | ▲ Significant Increase | >200 mg/dL in diabetic animals.[4] |

| Insulin / C-peptide | ▼ Significant Decrease | Reflects beta-cell destruction.[4] |

| Glycated Hemoglobin (HbA1c) | ▲ Significant Increase | Indicates prolonged hyperglycemia.[4] |

| Renal Function | ||

| Urea & Creatinine | ▲ Increase | Indicates potential nephrotoxicity.[13][14] |

| Liver Function | ||

| ALT, AST, ALP, LDH | ▲ Increase | Suggests liver damage.[13] |

| Total Protein & Albumin | ▼ Decrease | Can indicate liver dysfunction or protein wasting.[13] |

| Lipid Profile | ||

| Total Cholesterol, TG, LDL-C | ▲ Increase | Characteristic of diabetic dyslipidemia.[14] |

| HDL-C | ▼ Decrease | [14] |

| Oxidative Stress | ||

| Malondialdehyde (MDA) | ▲ Increase | 70.35 nmol/L vs. 118.9 nmol/L.[4] |

| Glutathione (GSH) | ▼ Decrease | 2.44 mmol/L vs. 1.01 mmol/L.[4] |

| Total Antioxidant Content (TAC) | ▼ Decrease | 1.6 mmol/L vs. 0.8 mmol/L.[14] |

| Catalase (CAT) & SOD | ▼ Decrease | CAT: 2.10 vs. 1.17 µmole H₂O₂.[15] |

Toxicity and Critical Considerations

While cost-effective, the use of alloxan is associated with significant challenges that researchers must manage.[4]

-

High Mortality: The primary causes of death are acute hypoglycemia in the initial phase and ketoacidosis or uremia in later stages.[3][4] Careful dose selection and post-injection glucose supplementation are critical to improve survival rates.[4]

-

Nephrotoxicity: Alloxan is directly toxic to the kidneys, capable of causing acute tubulointerstitial nephritis, tubular cell necrosis, and mineralization, which can lead to renal failure.[16]

-

Spontaneous Reversion: Particularly in rats treated with lower doses, spontaneous recovery from the diabetic state can occur within weeks, likely due to the regeneration of beta cells.[7][11] This makes dose optimization essential for long-term studies. A dose of at least 150 mg/kg (IP) in rats is recommended to avoid auto-reversion.[11]

-

Narrow Diabetogenic Window: The dose required to induce diabetes is very close to the dose that causes severe toxicity and death, requiring precise administration and careful animal monitoring.[8]

Caption: Logical relationship between alloxan dose and experimental outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 5. Alloxan Induced Diabetes: Mechanisms and Effects | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. notulaebiologicae.ro [notulaebiologicae.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijbpas.com [ijbpas.com]

- 12. ijbcp.com [ijbcp.com]

- 13. Biochemical study on the effects of some Egyptian herbs in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medcrave.com [medcrave.com]

- 15. researchgate.net [researchgate.net]

- 16. Acute alloxan toxicity causes granulomatous tubulointerstitial nephritis with severe mineralization - PMC [pmc.ncbi.nlm.nih.gov]

Alloxan as a Diabetogenic Agent: A Technical Guide to its History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of alloxan as a diabetogenic agent. Since its diabetogenic properties were first reported in 1943, alloxan has become an invaluable tool in diabetes research, enabling the induction of experimental diabetes in laboratory animals. This document details the seminal experiments that established its effects, provides a thorough examination of the molecular signaling pathways underlying its selective toxicity to pancreatic β-cells, and presents detailed experimental protocols from foundational studies. Quantitative data from key historical experiments are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

A Serendipitous Discovery: The History of Alloxan-Induced Diabetes

The journey of alloxan from a simple organic compound to a key tool in diabetes research is a testament to scientific serendipity. First isolated in 1818 by Brugnatelli and later characterized by Friedrich Wöhler and Justus von Liebig, alloxan's biological significance remained largely unknown for over a century.

The pivotal discovery of its diabetogenic properties was made in 1942 and published in 1943 by John Shaw Dunn, Norman McLetchie, and H.L. Sheehan in Glasgow.[1][2][3][4][5][6][7] Initially investigating renal tubular necrosis, these researchers administered alloxan to rabbits. They observed that the animals developed severe, often fatal, hypoglycemia, a symptom they astutely linked to pancreatic islet cell damage.[5][7] Subsequent investigations revealed that alloxan selectively destroys the insulin-producing β-cells of the islets of Langerhans, leading to a state of permanent diabetes.[3][4][6] This groundbreaking discovery was quickly corroborated by other researchers, including Goldner and Gomori, as well as Bailey and Bailey, in the same year, who independently confirmed the diabetogenic action of alloxan in various animal species.[4][6]

This discovery revolutionized diabetes research by providing the first reliable and straightforward chemical method to induce a condition mimicking type 1 diabetes in laboratory animals. This "alloxan diabetes" model has since been instrumental in advancing our understanding of the pathophysiology of diabetes and in the screening and development of antidiabetic therapies.[8][9]

The Molecular Mechanism of Alloxan's Diabetogenic Action

The selective toxicity of alloxan towards pancreatic β-cells is a multi-faceted process involving specific cellular uptake and the generation of cytotoxic reactive oxygen species (ROS). This process can be broken down into several key steps:

2.1. Selective Uptake via GLUT2:

Alloxan's structural similarity to glucose allows it to be recognized and transported into pancreatic β-cells by the glucose transporter 2 (GLUT2).[10][11][12][13] GLUT2 is a low-affinity glucose transporter highly expressed on the surface of rodent β-cells, which explains the selective accumulation of alloxan in these cells.[10][11][12]

2.2. Redox Cycling and Generation of Reactive Oxygen Species (ROS):

Once inside the β-cell, alloxan participates in a redox cycle with its reduction product, dialuric acid.[14][15][16][17][18] This cycle, in the presence of intracellular reducing agents like glutathione (GSH), generates a cascade of ROS. The process begins with the formation of superoxide radicals (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂).[2][14][15][16] In the presence of transition metals like iron, H₂O₂ is further converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[14][15] These hydroxyl radicals are considered the ultimate effectors of alloxan's toxicity.[14][16]

2.3. Inhibition of Glucokinase:

Alloxan is a potent inhibitor of glucokinase, the enzyme that acts as the glucose sensor in β-cells.[19][20][21][22] It achieves this by reacting with sulfhydryl (-SH) groups in the enzyme's sugar-binding site, forming a disulfide bond and inactivating the enzyme.[19] This inhibition of glucokinase disrupts glucose-stimulated insulin secretion.[19][21]

2.4. Disruption of Intracellular Calcium Homeostasis:

The generation of ROS by alloxan disrupts intracellular calcium (Ca²⁺) homeostasis.[1][8][23] This leads to an elevation of cytosolic free Ca²⁺, which can trigger a massive, unregulated release of insulin, contributing to the initial hypoglycemic phase observed after alloxan administration.[1][8]

2.5. DNA Fragmentation and Cell Death:

The overwhelming oxidative stress caused by ROS leads to damage of cellular macromolecules, including DNA fragmentation.[3][9][24][25][26] This DNA damage, coupled with other cellular insults, ultimately triggers the necrotic death of the pancreatic β-cells.[3][24]

Key Experiments and Quantitative Data

The initial studies on alloxan-induced diabetes provided crucial quantitative data that laid the foundation for its use as an experimental tool. The following tables summarize key findings from these seminal publications.

Table 1: Blood Glucose Response to Alloxan in Rabbits (Dunn, McLetchie, & Sheehan, 1943)

| Time Post-Alloxan (hours) | Blood Glucose (mg/100ml) - Representative Animal |

| 0 (Pre-injection) | 120 |

| 2-3 | > 300 (Initial Hyperglycemia) |

| 6-8 | < 50 (Hypoglycemia) |

| 24 | > 400 (Permanent Hyperglycemia) |

Data are representative values as described in the original publication.

Table 2: Diabetogenic Doses of Alloxan in Different Species (Compiled from early studies)

| Animal Species | Route of Administration | Effective Diabetogenic Dose (mg/kg) | Reference(s) |

| Rabbit | Intravenous | 150 - 200 | Goldner & Gomori (1944) |

| Rat | Intraperitoneal | 150 - 200 | Dunn & McLetchie (1943) |

| Dog | Intravenous | 50 - 100 | Goldner & Gomori (1944) |

Table 3: Histological Findings in the Pancreas of Alloxan-Treated Rabbits (Dunn, McLetchie, & Sheehan, 1943)

| Time Post-Alloxan | Observation |

| 5 minutes | Early signs of β-cell damage |

| 1 hour | Pyknosis of β-cell nuclei |

| 24 hours | Necrosis and degranulation of β-cells |

| 48-72 hours | Disappearance of β-cells, islets composed mainly of α-cells |

Experimental Protocols from Foundational Studies

The following protocols are based on the methodologies described in the early publications on alloxan-induced diabetes.

4.1. Induction of Diabetes in Rabbits (Based on Goldner & Gomori, 1944):

-

Animal Model: Adult rabbits of either sex.

-

Preparation: Animals were fasted for 24 hours prior to injection.

-

Alloxan Solution: A fresh 5% solution of alloxan monohydrate in sterile saline was prepared immediately before use.

-

Administration: Alloxan was administered intravenously via the marginal ear vein at a dose of 150-200 mg/kg body weight.

-

Post-injection Care: To counteract the initial severe hypoglycemia, animals were provided with a 5% glucose solution to drink ad libitum for the first 24 hours post-injection.

-

Confirmation of Diabetes: Blood glucose levels were monitored. A persistent hyperglycemia (blood glucose > 200 mg/100ml) after the initial triphasic response was indicative of successful diabetes induction.

4.2. Induction of Diabetes in Rats (Based on Dunn & McLetchie, 1943):

-

Animal Model: Adult albino rats.

-

Preparation: Animals were fasted overnight.

-

Alloxan Solution: A 2% solution of alloxan in sterile saline was prepared.

-

Administration: Alloxan was administered via intraperitoneal injection at a dose of 175 mg/kg body weight.

-

Post-injection Care: Similar to the rabbit protocol, access to glucose-containing water was provided to mitigate hypoglycemia.

-

Confirmation of Diabetes: Persistent hyperglycemia and glycosuria were used to confirm the diabetic state.

Conclusion

The discovery of alloxan as a diabetogenic agent was a watershed moment in diabetes research. It provided a robust and reproducible model for studying the pathophysiology of insulin deficiency and for the preclinical evaluation of novel therapeutic agents. While newer, more specific methods for inducing diabetes have been developed, the alloxan model remains a valuable and widely used tool, particularly in initial screening studies. A thorough understanding of its history, mechanism of action, and the nuances of the experimental protocols is essential for any researcher utilizing this important model. This technical guide serves as a comprehensive resource to aid in the effective and informed use of alloxan in the ongoing quest to combat diabetes mellitus.

References

- 1. Role of Ca2+ in alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Streptozocin- and alloxan-induced H2O2 generation and DNA fragmentation in pancreatic islets. H2O2 as mediator for DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Alloxan diabetes: the sorcerer and his apprentice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. new.zodml.org [new.zodml.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and dialuric acid to insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of glucokinase by alloxan through interaction with SH groups in the sugar-binding site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. Hepatic glucokinase activity is the primary defect in alloxan-induced diabetes of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Alloxan Monohydrate in Solution: A Technical Guide to Chemical Properties and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties and stability of alloxan monohydrate in solution, a crucial compound for inducing experimental diabetes in laboratory settings. This document is intended for researchers, scientists, and drug development professionals who utilize alloxan in their preclinical studies.

This compound is a pyrimidine derivative that selectively destroys insulin-producing pancreatic beta cells, thereby inducing a state of hyperglycemia that mimics type 1 diabetes.[1] Its efficacy as a diabetogenic agent is intrinsically linked to its chemical reactivity and instability in aqueous solutions. A thorough understanding of these characteristics is paramount for the successful and reproducible induction of diabetes in animal models.

Physicochemical Properties of this compound

This compound is a white to pale yellow crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H4N2O5 | [2] |

| Molecular Weight | 160.09 g/mol | [2] |

| Melting Point | ~255 °C (decomposes) | [3] |

| Solubility in Water | Freely soluble | [4] |

| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide (~5 mg/mL) | [2] |

| pKa | 6.63 at 25 °C | [5] |

Stability of this compound in Solution

Alloxan is notoriously unstable in aqueous solutions, particularly at physiological pH and temperature.[6] This instability is a critical factor in its biological activity and a key consideration for its experimental use.

Factors Influencing Stability:

-

pH: Alloxan's stability is highly pH-dependent. It is most stable in acidic conditions, with a pH of around 4.0-4.5 being optimal for preparing solutions for injection.[5][6] As the pH increases towards neutral and alkaline, its degradation rate rapidly accelerates.

-

Temperature: Elevated temperatures increase the rate of alloxan degradation. It is recommended to keep alloxan solutions on ice to maintain stability during experimental procedures.[6]

-

Solvent: While soluble in water, its instability in this medium is a significant challenge. Some studies have explored the use of co-solvents or additives to enhance stability. For instance, the presence of certain sugars, such as levulose, has been shown to stabilize aqueous alloxan solutions.[7]

-

Presence of Thiols: In the presence of intracellular thiols like glutathione, alloxan undergoes a redox cycle with its reduction product, dialuric acid. This process is central to its mechanism of action but also contributes to its degradation and the generation of reactive oxygen species.[8]

Degradation Pathway:

In aqueous solution, alloxan hydrolyzes to alloxanic acid, a non-diabetogenic compound.[3] This degradation is a primary reason for the loss of its biological activity over time.

Quantitative Stability Data:

| Condition | Half-life (t½) | Reference |

| pH 7.4, 37 °C | 1.5 minutes | [9] |

| Acidic Buffer (pH 4.0) | More stable than at neutral pH | [5] |

Mechanism of Alloxan-Induced Pancreatic Beta-Cell Toxicity

The diabetogenic action of alloxan is a multi-step process initiated by its selective uptake into pancreatic beta cells via the GLUT2 glucose transporter.[1] Once inside the cell, alloxan engages in a redox cycle with dialuric acid, leading to the generation of cytotoxic reactive oxygen species (ROS), including superoxide radicals (O2•−), hydrogen peroxide (H2O2), and highly reactive hydroxyl radicals (•OH).[3][8][10][11]

These ROS inflict significant cellular damage through various mechanisms:

-

Oxidative Stress: The massive production of ROS overwhelms the beta cells' antioxidant defenses, leading to oxidative damage to proteins, lipids, and nucleic acids.

-

DNA Damage: ROS can cause DNA fragmentation, triggering apoptotic pathways.[1]

-

Mitochondrial Dysfunction: Alloxan-induced ROS can disrupt mitochondrial function, leading to a decrease in ATP production.[12]

-

Inhibition of Glucokinase: Alloxan can inhibit the enzyme glucokinase, a key component of the glucose-sensing machinery in beta cells, by oxidizing its sulfhydryl groups.[1]

-

Disruption of Calcium Homeostasis: Alloxan causes a massive influx of calcium ions (Ca2+) into the cytosol, which is a critical trigger for beta-cell death.[1]

The culmination of these events is the selective necrosis and apoptosis of pancreatic beta cells, resulting in insulin deficiency and the onset of diabetes.

Experimental Protocols for Stability Assessment

The stability of alloxan solutions is typically assessed using chromatographic or spectroscopic methods.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method:

A stability-indicating HPLC method is crucial for separating and quantifying the intact alloxan from its degradation products.

-

Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of alloxan is determined by comparing its peak area to that of a known standard.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the alloxan solution to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate degradation products. The HPLC method must be able to resolve the alloxan peak from all degradation product peaks.

-

Typical Protocol Outline:

-

Preparation of Standard and Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acidic buffer, pH 4.5).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where alloxan has significant absorbance (e.g., around 270-280 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of alloxan in the samples by comparing the peak areas with the standard curve.

-

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be used to monitor the degradation of alloxan over time by observing changes in its absorbance spectrum.

-

Principle: Alloxan in solution exhibits a characteristic UV absorbance spectrum. As it degrades, the absorbance at its maximum wavelength will decrease.

-

Typical Protocol Outline:

-

Prepare Alloxan Solution: Dissolve a known concentration of this compound in the desired buffer or solvent.

-

Spectral Scan: Immediately record the UV-Vis spectrum of the solution to determine the initial absorbance at the wavelength of maximum absorbance (λmax).

-

Time-Course Measurement: Incubate the solution under the desired conditions (e.g., specific pH and temperature) and record the UV-Vis spectrum at regular time intervals.

-

Data Analysis: Plot the absorbance at λmax versus time to determine the degradation kinetics and calculate the half-life of alloxan under the tested conditions.

-

Conclusion

The chemical properties and stability of this compound in solution are critical parameters that dictate its efficacy as a diabetogenic agent. Its inherent instability, particularly at physiological pH, necessitates careful handling and preparation of solutions immediately prior to use. The use of acidic buffers can significantly improve its stability for experimental purposes. Researchers should employ validated stability-indicating methods, such as HPLC, to ensure the accurate and reproducible administration of alloxan for the induction of experimental diabetes. A comprehensive understanding of its mechanism of action, centered on ROS-mediated beta-cell toxicity, is essential for interpreting experimental outcomes and advancing diabetes research.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lewisu.edu [lewisu.edu]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. US4292312A - Method for preparing alloxan stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]

- 8. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of the GLUT2 Transporter in Alloxan-Mediated Pancreatic β-Cell Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan, a pyrimidine derivative, is a well-established diabetogenic agent widely used in preclinical research to induce a state of insulin-dependent diabetes mellitus that mimics certain aspects of type 1 diabetes. Its selective toxicity towards pancreatic β-cells is not an intrinsic property of the molecule itself but is critically dependent on its recognition and transport by a specific cellular component: the GLUT2 glucose transporter. This technical guide provides an in-depth examination of the molecular mechanisms underpinning alloxan uptake via GLUT2, the subsequent intracellular events leading to β-cell necrosis, and the experimental protocols used to study these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this fundamental tool in diabetes research.

The GLUT2 Transporter: The Gateway for Alloxan Toxicity

The selective destruction of pancreatic β-cells by alloxan is fundamentally linked to the unique characteristics of the GLUT2 transporter, which is highly expressed on the plasma membrane of these cells.

Mechanism of Uptake

Alloxan's diabetogenic action begins with its structural similarity to glucose.[1][2] This molecular mimicry allows it to be recognized and transported into pancreatic β-cells by the GLUT2 glucose transporter.[3][4][5] GLUT2 is a low-affinity, high-capacity transporter, a feature essential for its physiological role in glucose sensing.[6][7][8] This transporter allows for rapid equilibration of glucose across the β-cell membrane, which is the first step in glucose-stimulated insulin secretion.

The central importance of this transporter is demonstrated by the fact that insulin-producing cells that lack or have deficient expression of GLUT2 are resistant to alloxan's toxic effects.[1][6] The extent of alloxan's toxicity is directly dependent on the level of GLUT2 protein expression in the cells.[1][6] Interestingly, alloxan does not inhibit the activity of GLUT2, which facilitates its own accumulation within the β-cell, leading to its selective toxicity.[1][2]

In contrast, the lipophilic derivative butylalloxan can induce toxicity in cells regardless of GLUT2 expression, but it is not diabetogenic in vivo. This underscores that selective uptake via GLUT2, not just the generation of free radicals, is the critical determinant of alloxan's ability to induce diabetes.[6]

Intracellular Cascade of Alloxan-Induced β-Cell Necrosis

Once inside the β-cell, alloxan initiates a cascade of destructive biochemical reactions, primarily driven by the generation of reactive oxygen species (ROS).

Redox Cycling and ROS Generation

Alloxan acts as a potent pro-oxidant. In the presence of intracellular thiols, particularly glutathione (GSH), it engages in a cyclic redox reaction with its reduction product, dialuric acid.[3] The autoxidation of dialuric acid generates a massive flux of ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and, through an iron-catalyzed Fenton reaction, highly reactive hydroxyl radicals (•OH).[3] Pancreatic β-cells are particularly vulnerable to this oxidative assault due to their inherently low levels of antioxidant defense enzymes.[3]

Cellular Damage and Necrosis

The overwhelming oxidative stress leads to widespread cellular damage. The generated hydroxyl radicals are ultimately responsible for the fragmentation of DNA and the destruction of critical macromolecules.[3][9] This damage culminates in the necrosis of pancreatic β-cells, leading to a state of insulin deficiency and hyperglycemia, known as "alloxan diabetes".[1][6]

Furthermore, alloxan-derived oxygen radicals disrupt intracellular calcium (Ca²⁺) homeostasis by increasing Ca²⁺ influx. This elevation of cytosolic Ca²⁺ contributes to the cytotoxic cascade, ultimately leading to DNA strand breaks and cell death.[10]

Figure 1: Alloxan uptake and toxicity pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating alloxan-induced diabetes and GLUT2 function.

Table 1: Alloxan Dosage for Induction of Diabetes in Animal Models

| Species/Strain | Route of Administration | Alloxan Dosage (mg/kg) | Diabetes Induction Rate (%) | Reference(s) |

|---|---|---|---|---|

| Wistar Rats | Intraperitoneal | 150 | High Efficacy (Not specified %) | [11][12] |

| Wistar Rats | Intraperitoneal | 150, 160, 170 | 33.33, 33.33, 60 | [13] |

| Sprague-Dawley Rats | Intravenous | 60 | Typical Dose (Not specified %) | [14] |

| Sprague-Dawley Rats | Intraperitoneal | 150, 200 | 83, 81 | [5] |

| Kunming Mice | Tail Vein Injection | 75 - 100 | Not specified | [14] |

| Rabbits | Intravenous (Slow) | 150 | 70 (Survival Rate) | [13] |

| Rabbits | Intravenous (Rapid) | 150 | 20 (Survival Rate) | [13] |

| Rabbits | Intravenous | 100 | Not specified |[15] |

Table 2: Effect of GLUT2 Expression on Alloxan Toxicity in RINm5F Cells

| Cell Type | GLUT2 Expression | Alloxan Effect | Butylalloxan Effect | Reference(s) |

|---|---|---|---|---|

| Non-transfected RINm5F | None/Low | Not susceptible to toxicity | Toxic | [6] |

| GLUT2-transfected RINm5F | High | Susceptible to toxicity (dose-dependent) | Marginal increase in toxicity |[1][6] |

Table 3: Biochemical Markers of Alloxan-Induced Oxidative Stress in Rodents

| Biomarker | Control Group Level | Alloxan-Treated Group Level | Interpretation | Reference(s) |

|---|---|---|---|---|

| Malondialdehyde (MDA) | 70.35 nmol/L | 118.9 nmol/L | Increased lipid peroxidation | [14] |

| Glutathione (GSH) | 2.44 ± 0.02 mmol/L | 1.01 ± 0.12 mmol/L | Depletion of antioxidant defense |[14] |

Table 4: IC₅₀ Values of Selected GLUT2 Inhibitors

| Inhibitor | Target(s) | IC₅₀ Value (µM) | Cell/System Used | Reference(s) |

|---|---|---|---|---|

| Fisetin | GLUT2 | ~60 (for glucose uptake reduction) | hPSC-derived β-like cells | [16] |

| Canagliflozin | SGLT2, GLUTs | 14 (for ¹⁴C-DOG uptake) | HUVECs | [17] |

| Ertugliflozin | SGLT2, GLUTs | 85 (for ¹⁴C-DOG uptake) | HUVECs | [17] |

| Novel Compound 1 | GLUT2-selective | 0.61 - 19.3 | Yeast expression system | [18] |

| Phloretin | GLUT1, GLUT2, etc. | < 4 | Not specified | [18] |

| Quercetin | GLUT1, GLUT2, SVCT1 | < 4 | Not specified |[18] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols.

Protocol for In Vivo Alloxan-Induced Diabetes in Rodents

This protocol outlines the standard procedure for inducing type 1 diabetes in rats.

-

Animal Selection and Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley, 150-200g). Acclimatize animals for at least one week under standard laboratory conditions.[13]

-

Fasting: Fast the animals for 24-30 hours prior to alloxan injection to enhance the sensitivity of β-cells.[11][14] Water should be available ad libitum.

-

Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold, sterile normal saline (0.9% NaCl). Concentrations typically range from 1% to 5%. Alloxan is unstable in aqueous solution and must be used immediately.[13][14]

-

Administration: Administer a single dose of alloxan (e.g., 150 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][13]

-

Hypoglycemia Management: Post-injection (approx. 6 hours), provide animals with a 5-10% glucose solution to drink for the next 24 hours to prevent fatal hypoglycemia resulting from the massive release of insulin from damaged β-cells.[13][14]

-

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels from tail vein blood using a glucometer. Animals with a sustained fasting blood glucose level >200-270 mg/dL are considered diabetic.[12][13][14]

Figure 2: Experimental workflow for induction of diabetes with alloxan.

Protocol for In Vitro Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of alloxan on cultured cells with and without GLUT2 expression.[6]

-

Cell Culture: Culture RINm5F cells (both non-transfected and stably transfected with rat GLUT2 cDNA) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of alloxan for a specified period (e.g., 24 hours). Include untreated control wells.

-

MTT Incubation: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Logical Framework: GLUT2 as the Determinant of Selectivity

The selective action of alloxan can be summarized by a simple logical relationship dependent on the presence of the GLUT2 transporter. This framework is the basis for its utility in creating specific models of β-cell destruction.

Figure 3: Logical relationship of GLUT2 expression and alloxan cytotoxicity.

Conclusion

The GLUT2 transporter is unequivocally the central mediator of alloxan's diabetogenic activity. Its role as a specific gateway allows alloxan to accumulate selectively in pancreatic β-cells, where it unleashes a potent oxidative cascade leading to necrotic cell death. This selective toxicity, entirely dependent on GLUT2 expression, is the cornerstone of its application in experimental diabetes research. A thorough understanding of this uptake mechanism, the subsequent intracellular signaling events, and the quantitative aspects of model induction is essential for researchers and drug development professionals utilizing this critical preclinical tool to investigate diabetes pathophysiology and evaluate novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. GLUT-2 mediated glucose uptake analysis of Duranta repens: In-silico and In-vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role and mechanism of pancreatic β‐cell death in diabetes: The emerging role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Ca2+ in alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 15. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decreased GLUT2 and glucose uptake contribute to insulin secretion defects in MODY3/HNF1A hiPSC-derived mutant β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification of new GLUT2-selective inhibitors through in silico ligand screening and validation in eukaryotic expression systems - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Alloxan's Effect on Insulin Secretion: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research concerning the effects of alloxan on insulin secretion. It is intended for researchers, scientists, and drug development professionals engaged in diabetes research. The document details the molecular mechanisms of alloxan's action, summarizes key quantitative data from seminal studies, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Alloxan-Induced Beta-Cell Toxicity

Alloxan, a toxic glucose analogue, is one of the most widely used chemical agents to induce a state of insulin-dependent diabetes mellitus in experimental animals, primarily for research purposes.[1][2] Its diabetogenic action is characterized by the selective destruction of insulin-producing pancreatic beta-cells.[3][4] This specificity is a direct consequence of its molecular structure and the unique physiology of the beta-cell.

The cytotoxic action of alloxan is mediated through a multi-step process:

-

Selective Uptake via GLUT2: Alloxan's structural similarity to glucose allows it to be transported into pancreatic beta-cells.[1] This uptake is preferentially facilitated by the low-affinity glucose transporter 2 (GLUT2), which is highly expressed on rodent pancreatic beta-cells.[5][6][7] This selective accumulation is the primary reason for its targeted toxicity towards these cells.[4][7] Species with low beta-cell GLUT2 expression, such as humans, are notably more resistant to alloxan's diabetogenic effects.[8][9]

-

Generation of Reactive Oxygen Species (ROS): Once inside the beta-cell, alloxan engages in a cyclic redox reaction with intracellular thiols, particularly glutathione (GSH).[5] Alloxan is reduced to dialuric acid, which then undergoes autoxidation back to alloxan, generating superoxide radicals (O₂⁻).[2][5] These superoxide radicals are dismutated to hydrogen peroxide (H₂O₂). In the presence of iron catalysts, H₂O₂ is further converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[1][5] These hydroxyl radicals are ultimately responsible for the widespread cellular damage that leads to cell death.[5] Pancreatic beta-cells are particularly vulnerable due to their inherently low antioxidative defense capacity.[5]

-

Inhibition of Glucokinase: Alloxan acts as a thiol reagent, selectively inhibiting the glucose-sensing enzyme glucokinase.[5][10] By oxidizing the essential sulfhydryl (-SH) groups of the enzyme, alloxan impairs glucose phosphorylation.[1][10] This action blocks glucose-induced ATP production, which is a critical step in the signaling cascade for insulin secretion.[10]

-

Disruption of Calcium Homeostasis: The generation of ROS and subsequent cellular damage leads to a massive increase in cytosolic calcium concentration, which contributes to the rapid destruction of the beta-cells.[1][2]

Signaling Pathway Visualization

Alloxan's cytotoxic signaling pathway in pancreatic beta-cells.

Quantitative Data on Alloxan's Effects

The following tables summarize quantitative data from various studies on the use of alloxan to induce diabetes and inhibit insulin secretion.

Table 1: In Vivo Alloxan Dosages for Diabetes Induction in Rodents

| Species | Strain | Alloxan Dose (mg/kg) | Route of Admin. | Key Outcomes & Notes | Citations |

| Mouse | Kunming | 75 - 100 | Intravenous (IV) | Diabetes confirmed when blood glucose > 200 mg/dL after 72 hours. A 24-hour fast is recommended prior to injection. | [11] |

| Rat | Sprague-Dawley | 60 | Intravenous (IV) | Dosing is highly strain-dependent. Post-injection glucose supplementation is critical to prevent fatal hypoglycemia. | [11] |

| Rat | Sprague-Dawley | 150 | Intraperitoneal (IP) | Diabetes induction rate of 83%. Considered more stable for xenogeneic islet transplantation studies compared to 200 mg/kg. | [12] |

| Rat | Sprague-Dawley | 200 | Intraperitoneal (IP) | Diabetes induction rate of 81%, but required a significantly higher average insulin dose for glycemic control. | [12] |

| Rat | Wistar | 150 | Intraperitoneal (IP) | 100% induction rate with no mortality when preceded by a 30-hour fast. | [13] |

| Rat | General | 40 - 200 | IV or IP | Effective dose for IP is usually 2-3 times higher than for IV. | [14] |

Table 2: Triphasic Time-Course of Alloxan's Effect on Blood Glucose

| Phase | Time Post-Injection | Blood Glucose Level | Plasma Insulin Level | Primary Mechanism | Citations |

| 1. Initial Hyperglycemia | First hour | ↑ (Transiently High) | ↓ (Inhibited) | Direct inhibition of glucose-stimulated insulin secretion due to glucokinase inactivation. | [10][14] |

| 2. Hypoglycemia | 2 - 8 hours | ↓↓ (Severely Low) | ↑↑ (Massively High) | Cytotoxic action of ROS causes rupture of beta-cells, leading to a massive, unregulated release of stored insulin into circulation. | [10][11][14] |

| 3. Sustained Hyperglycemia | > 24 - 72 hours | ↑↑↑ (Permanently High) | ↓↓ (Severely Low) | Widespread beta-cell necrosis results in a permanent state of insulin deficiency, leading to established diabetes. | [5][11][14] |

Table 3: In Vitro Effects of Alloxan on Isolated Islet Function

| Parameter | Alloxan Concentration | Observation | Experiment Type | Citations |

| Insulin Release | 20 mg% (≈1.4 mM) | Complete inhibition of subsequent glucose-induced insulin secretion after a 5-minute exposure. | Islet Perifusion | [15][16] |

| Insulin Release | 1.4 mM | Abolished leucine-stimulated insulin secretion. | Islet Perifusion | [17] |

| Insulin Release | 0.3 - 100 mM | Dose-dependent decrease in insulin secretion from human fetal islet-like cell clusters. | Static Culture | [18] |

| ⁴⁵Ca²⁺ Uptake | Not specified | Increased ⁴⁵Ca²⁺ uptake during the initial stimulatory phase of insulin release. | Islet Culture | [19] |

| Glucose Oxidation | 2 - 10 mM | Dose-dependent decrease in the rate of glucose oxidation (¹⁴CO₂ formation). | Islet Culture | [20] |

| Protective Effect | 20 mg% Alloxan | High glucose (5.0 mg/ml) provided complete protection against alloxan's inhibitory effect. | Islet Perifusion | [15] |

| Protective Effect | 10 mM Alloxan | High glucose (11.1 mM) protected human fetal beta-cells from alloxan toxicity. | Static Culture | [18] |

Experimental Protocols

Detailed methodologies are crucial for reproducing the effects of alloxan in a research setting. Below are standardized protocols for key in vivo and in vitro experiments.

Protocol 1: In Vivo Induction of Diabetes Mellitus in Rats

This protocol describes a common method for inducing Type 1 diabetes in rats using an intraperitoneal injection of alloxan.

1. Animal Selection and Acclimatization:

-

Select healthy male Wistar or Sprague-Dawley rats (200-250g).

-

Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to standard pellet diet and water).

2. Pre-Induction Fasting:

-

Fast the animals for 24 to 36 hours prior to alloxan administration.[11][13][21] Fasting enhances the sensitivity of beta-cells to alloxan.[11] Water should be available ad libitum.

3. Alloxan Preparation and Administration:

-

Prepare a fresh solution of alloxan monohydrate in cold (4°C), sterile 0.9% saline immediately before use. Alloxan is unstable in aqueous solution at neutral pH and room temperature.[11][15]

-

A typical concentration is 1.5% (15 mg/ml).[13]

-

Administer a single intraperitoneal (IP) injection of alloxan at a dose of 150 mg/kg body weight.[12][13]

4. Post-Injection Management:

-

Immediately after injection, return animals to their cages with free access to food.

-

To prevent potentially fatal hypoglycemia resulting from the massive release of insulin from dying beta-cells, provide a 5% or 25% glucose solution in the drinking water for the next 24 hours.[11][22]

5. Confirmation of Diabetes:

-

After 72 hours, measure the fasting blood glucose level.

-

Collect blood from the tail vein.

-

Diabetes is confirmed if the fasting blood glucose level is consistently above 200 mg/dL (11.1 mmol/L).[11]

Workflow for in vivo induction of alloxan diabetes in rats.

Protocol 2: In Vitro Islet Perifusion Assay to Study Alloxan's Effect

This protocol allows for the dynamic study of insulin secretion from isolated islets in response to alloxan.

1. Islet Isolation:

-

Isolate islets of Langerhans from rat pancreas using a standard collagenase digestion technique.[15][23]

-

Hand-pick the isolated islets under a dissecting microscope and culture them for a short period to allow recovery.

2. Perifusion System Setup:

-

Prepare a perifusion system consisting of a temperature-controlled chamber (37°C) to hold the islets, a peristaltic pump for constant medium flow (e.g., 1 mL/min), and a fraction collector.[23]

-

Use a bicarbonate-buffered medium (e.g., Krebs-Ringer bicarbonate) equilibrated with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[15][23]

3. Experimental Procedure:

-

Place a batch of 100-200 islets into the perifusion chamber.[15][23]

-

Phase 1: Equilibration & Basal Secretion: Perifuse the islets with medium containing a basal glucose concentration (e.g., 1.0 mg/mL or 5.6 mM) for 45-60 minutes to establish a stable baseline of insulin secretion.[15][17]

-

Phase 2: Alloxan Exposure: Switch to a medium containing the same basal glucose plus the desired concentration of alloxan (e.g., 1.4 mM). Perifuse for a short duration, typically 5 minutes.[15][17] Alloxan must be added to the medium immediately before use.[15]

-

Phase 3: Washout: Switch back to the basal glucose medium without alloxan for 10-15 minutes to wash out the compound.

-

Phase 4: Stimulated Secretion: Switch to a medium containing a high, stimulatory concentration of glucose (e.g., 5.0 mg/mL or 27.8 mM) to assess the remaining capacity for glucose-stimulated insulin secretion (GSIS).[15]

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) throughout all phases.

4. Analysis:

-

Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or ELISA.

-

Plot insulin secretion rate over time to visualize the dynamic response before, during, and after alloxan exposure.

Workflow for in vitro islet perifusion to assess alloxan's effect.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - ProQuest [proquest.com]

- 5. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential expression of GLUT2 in pancreatic islets and kidneys of New and Old World nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose transporters in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. new.zodml.org [new.zodml.org]

- 11. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 12. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. banglajol.info [banglajol.info]

- 15. diabetes.diabetesjournals.org [diabetes.diabetesjournals.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Effect of alloxan on insulin and glucagon secretion in perifused isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of alloxan on the endocrine function of human fetal islet-like cell clusters--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alloxan stimulation and inhibition of insulin release from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects in vitro of alloxan on the glucose metabolism of mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]

The Dawn of Chemical Diabetes: An In-depth Technical Guide to Early Studies on Aloxan-Induced Diabetes in Animal Models